

# A Comparative Guide to PF-06424439 Methanesulfonate and Other Diacylglycerol Acyltransferase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of **PF-06424439 methanesulfonate**, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, with other key inhibitors of DGAT enzymes. The information presented is intended to support research and development efforts in the fields of metabolic diseases and oncology by offering a detailed summary of preclinical and clinical data, experimental protocols, and visual representations of relevant biological pathways and workflows.

## Introduction to Diacylglycerol Acyltransferase (DGAT) Inhibition

Diacylglycerol acyltransferases (DGATs) are crucial enzymes in the final step of triglyceride synthesis. Two main isoforms, DGAT1 and DGAT2, have been identified as key therapeutic targets for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. More recently, the role of DGATs in cancer cell metabolism and survival has also emerged as an area of intense investigation. This guide focuses on PF-06424439, a preclinical DGAT2 inhibitor, and compares its performance with other notable DGAT inhibitors that have been evaluated in preclinical and clinical settings.

## Comparative Analysis of DGAT Inhibitors

The following tables summarize the key pharmacological and pharmacokinetic parameters of PF-06424439 and selected comparator compounds.

**Table 1: In Vitro Potency and Selectivity of DGAT Inhibitors**

Compound	Target	IC50 (Human)	Selectivity vs. DGAT1	Selectivity vs. Other Acyltransferases	Reference
PF-06424439	DGAT2	14 nM	>3500-fold	High selectivity against MGAT1-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PF-06427878	DGAT2	99 nM	>470-fold	High selectivity against MGAT1-3	<a href="#">[5]</a>
IONIS-DGAT2-LRx	DGAT2	Not Applicable (ASO)	Isoform-specific	Not Applicable	<a href="#">[6]</a> <a href="#">[7]</a>
AZD7687	DGAT1	80 nM	Not Applicable	High selectivity against DGAT2, ACAT1/2	<a href="#">[8]</a>
Pradigastat	DGAT1	157 nM	Not Applicable	Not specified	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>

ASO: Antisense Oligonucleotide

**Table 2: Preclinical In Vivo Efficacy of DGAT Inhibitors**

Compound	Animal Model	Key Findings	Reference
PF-06424439	Sucrose-fed rats	Dose-dependent reduction in plasma triglycerides.	[2][14]
Ldlr-/- mice on high-fat diet	Reduced plasma triglycerides and cholesterol.	[2][14]	
PF-06427878	Western diet-fed rats	Reduction of hepatic and plasma triglycerides; decreased lipogenic gene expression.	[5]
IONIS-DGAT2-LRx	Not specified in abstracts	Preclinical data supported clinical development.	[6][7]
AZD7687	Diet-induced obese mice	Decreased body weight, improved insulin sensitivity, alleviated hepatic steatosis.	[15][16]
Pradigastat	Not specified in abstracts	Preclinical data supported clinical development for familial chylomicronemia syndrome.	[9][10][11][12][13]

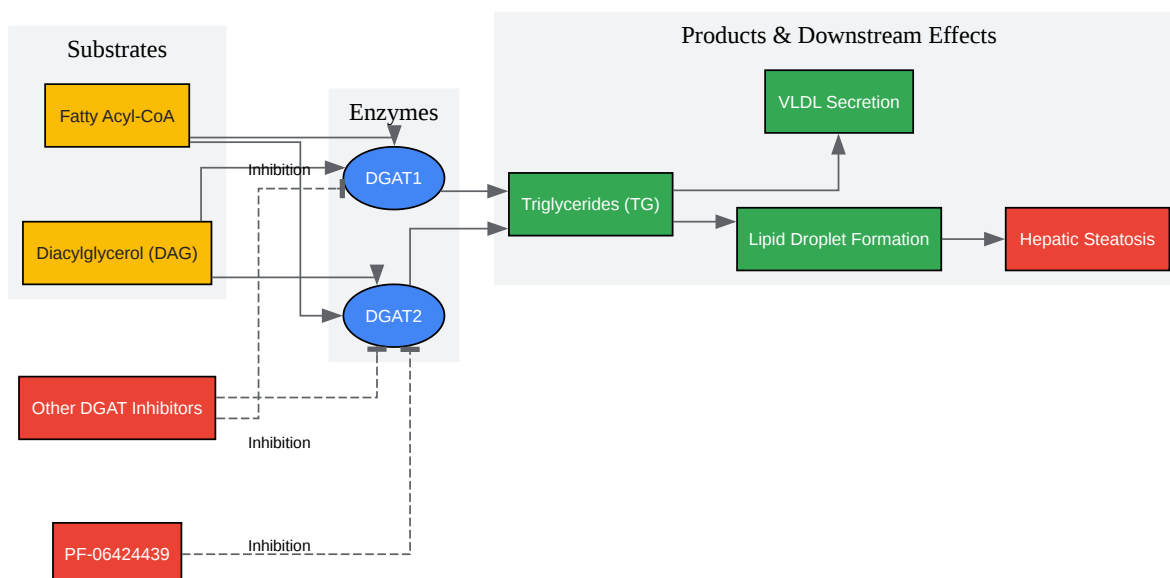
**Table 3: Clinical Trial Overview of Selected DGAT Inhibitors**

Compound	Target	Phase of Development	Indication(s)	Key Clinical Outcomes	Reference
PF-06427878	DGAT2	Phase 1	NASH	Well-tolerated; reduced markers of liver function and hepatic steatosis in healthy adults.	<a href="#">[5]</a>
IONIS-DGAT2-LRx	DGAT2	Phase 2	NAFLD/NASH	Significant reduction in liver fat content compared to placebo; generally well-tolerated.	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[17]</a>
AZD7687	DGAT1	Phase 1	Type 2 Diabetes & Obesity	Markedly reduced postprandial triglyceride excursion; dose-limiting gastrointestinal side effects.	<a href="#">[8]</a> <a href="#">[16]</a>
Pradigastat	DGAT1	Phase 3	Familial Chylomicronemia Syndrome (FCS)	Substantial reduction in fasting and postprandial triglycerides;	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>

generally  
well-tolerated  
with mild,  
transient GI  
adverse  
events.

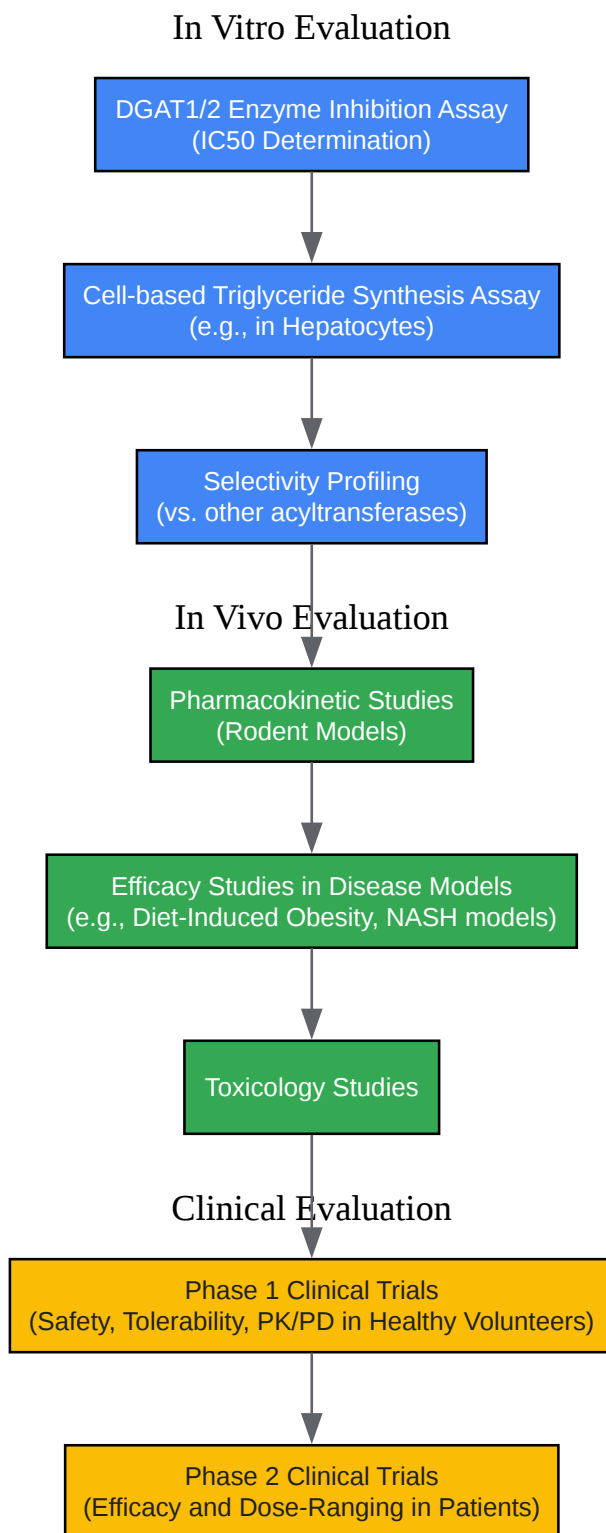
## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the DGAT signaling pathway and a typical experimental workflow for evaluating DGAT inhibitors.



[Click to download full resolution via product page](#)

DGAT Signaling Pathway and Point of Intervention.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ionis reports positive data from Phase II MASH treatment trial [clinicaltrialsarena.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
- 5. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jinsoolim.com [jinsoolim.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Guide to PF-06424439 Methanesulfonate and Other Diacylglycerol Acyltransferase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10783163#review-of-studies-using-pf-06424439-methanesulfonate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)